tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate
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Overview
Description
tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate is a chemical compound that features a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. One common method is the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protective purposes.
tert-Butyl (2-hydroxyethyl)carbamate: Lacks the hydroxyphenyl group but shares similar reactivity.
tert-Butyl ®-(2-hydroxy-2-phenylethyl)(methyl)carbamate: Similar structure but without the additional hydroxy group on the phenyl ring
Uniqueness
tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate is unique due to the presence of both hydroxy and hydroxyphenyl groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it particularly valuable in applications requiring selective modification of biomolecules .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJRNBSGKONQP-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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